3-(Cyclopropylmethyl)-6,7-difluoro-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one
Description
This quinazolin-4-one derivative features a cyclopropylmethyl group at position 3, difluoro substituents at positions 6 and 7, and a 2-methylprop-2-en-1-yl sulfanyl moiety at position 2.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-6,7-difluoro-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2OS/c1-9(2)8-22-16-19-14-6-13(18)12(17)5-11(14)15(21)20(16)7-10-3-4-10/h5-6,10H,1,3-4,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQPPQIBRYKKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=CC(=C(C=C2C(=O)N1CC3CC3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-6,7-difluoro-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors
Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a strong base.
Fluorination: The difluoro groups can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfanyl Group Introduction: The sulfanyl group can be introduced through thiol-ene reactions or nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-6,7-difluoro-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, thiols, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(Cyclopropylmethyl)-6,7-difluoro-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-6,7-difluoro-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the difluoro and sulfanyl groups may enhance its binding affinity and specificity for these targets, leading to modulation of their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis: Core Modifications and Functional Groups
Table 1: Structural Comparison of Key Analogs
Key Observations:
- R<sup>3</sup> Substituent : The cyclopropylmethyl group in the target compound offers rigidity and improved pharmacokinetics compared to the smaller cyclopropyl group in ’s analog or the bulky trifluoromethylbenzyl group in ’s compound .
- Core Modification : The 4-ketone in the target compound differs from the 4-imine in ’s analog, altering electronic properties; ketones are less basic than imines, which may influence solubility and stability .
Hypothesized Pharmacological Implications
- Metabolic Stability : The cyclopropylmethyl group in the target compound may resist CYP450-mediated oxidation better than ’s fluorophenyl-linked oxadiazole, which could undergo aromatic hydroxylation .
- Target Binding : Difluoro substituents may enhance interactions with polar residues in enzymatic pockets compared to dimethoxy groups, as seen in kinase inhibitors .
Biological Activity
The compound 3-(Cyclopropylmethyl)-6,7-difluoro-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3,4-dihydroquinazolin-4-one (CAS No. 2379987-02-5) is a member of the quinazolinone family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C16H16F2N2OS |
| Molecular Weight | 322.37 g/mol |
| IUPAC Name | 3-(cyclopropylmethyl)-6,7-difluoro-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one |
| CAS Number | 2379987-02-5 |
Research indicates that compounds within the quinazolinone class exhibit various mechanisms of action, including:
- Serotonin Receptor Modulation : Certain derivatives have been identified as ligands for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition : Some studies suggest that similar compounds may inhibit phosphodiesterase enzymes (PDE4B and PDE10A), which play a role in the degradation of cyclic nucleotides and are implicated in various neuropsychiatric disorders .
Pharmacological Effects
The compound has shown potential in several areas:
- Antidepressant Activity : Preliminary studies indicate that quinazolinone derivatives can exhibit antidepressant-like effects in animal models, particularly through their interaction with serotonin receptors .
- Anxiolytic Effects : Research has demonstrated that certain analogs can produce significant anxiolytic effects comparable to established anxiolytic medications like diazepam .
Study 1: Antidepressant Potential
In a study focused on the antidepressant potential of quinazolinone derivatives, it was found that specific compounds exhibited high affinity for serotonin receptors and demonstrated efficacy in the forced swim test (FST) in mice. The results indicated that these compounds could serve as potential leads for developing new antidepressant medications .
Study 2: Anxiolytic Activity
Another investigation assessed the anxiolytic properties of a related compound. The findings revealed that at a dosage of 2.5 mg/kg, the compound produced significant reductions in anxiety-like behavior in rodents, suggesting a mechanism similar to that of traditional anxiolytics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
